Core Chemical and Physical Properties of Losartan Carboxylic Acid: An In-depth Technical Guide
Core Chemical and Physical Properties of Losartan Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan (B1675146) carboxylic acid, also known by its experimental code EXP3174, is the principal active metabolite of the widely prescribed antihypertensive drug, Losartan.[1] Following oral administration, Losartan undergoes metabolism by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to form this more potent and longer-acting metabolite.[2] EXP3174 is a non-peptide, competitive antagonist of the angiotensin II receptor type 1 (AT1), exhibiting significantly higher affinity and a more sustained therapeutic effect than its parent compound.[1][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of Losartan carboxylic acid, along with detailed experimental protocols relevant to its synthesis, analysis, and characterization.
Chemical and Physical Data
A summary of the key chemical and physical properties of Losartan carboxylic acid is presented in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | [4] |
| Synonyms | EXP-3174, E-3174 | [4] |
| CAS Number | 124750-92-1 | [4] |
| Chemical Formula | C₂₂H₂₁ClN₆O₂ | [4] |
| Molecular Weight | 436.9 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| pKa (Strongest Acidic) | 3.39 (predicted) | [6] |
| pKa (Strongest Basic) | 2.02 (predicted) | [6] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Melting Point | 153-158 °C | [1] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Soluble in DMSO and ethanol (B145695). Insoluble in water. | [6][7] |
| LogP | 3.92 (predicted) | [6] |
| ¹H NMR (DMSO-d₆) | δ 9.67 (s, 1H), 7.69 (d, 1H, J=8 Hz), 7.65 (t, 1H, J=8 Hz), 7.56 (t, 1H, J=8 Hz), 7.52 (d, 1H, J=8 Hz), 7.11 (d, 2H, J=8.5 Hz), 7.04 (d, 2H, J=8.5 Hz), 5.55 (s, 2H), 2.62 (t, 2H, J=7 Hz), 1.8-1.1 (m, 4H), 0.85 (t, 3H, J=7 Hz) | [5] |
| Mass Spectrum | Precursor ion (m/z) 435.2 → Product ion (m/z) 157.0 (in negative ionization mode) | [8] |
| UV Absorption Max (λmax) | 247 nm | [7] |
Experimental Protocols
Synthesis of Losartan Carboxylic Acid from Losartan
A common laboratory-scale synthesis involves a two-step oxidation of Losartan. The first step is the oxidation of the primary alcohol group of Losartan to an aldehyde intermediate (Losartan carboxaldehyde), followed by the oxidation of the aldehyde to the carboxylic acid.
Step 1: Oxidation of Losartan to Losartan Carboxaldehyde
-
Reagents: Losartan, N,N-dimethylformamide (DMF), Dipyridinium dichromate (PDC).
-
Procedure:
-
Dissolve Losartan (0.75 mol) in DMF (1000 mL).
-
Add PDC (418.5 g) in portions with stirring, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction solution into water (5000 g).
-
Extract the aqueous solution three times with ethyl acetate (B1210297) (2500 mL each).
-
Combine the organic phases, wash with saturated brine (2500 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the solid Losartan carboxaldehyde.[9]
-
Step 2: Oxidation of Losartan Carboxaldehyde to Losartan Carboxylic Acid
-
Reagents: Losartan carboxaldehyde, Methanol (B129727), 50% aqueous Potassium Hydroxide (KOH), 30% Hydrogen Peroxide (H₂O₂), concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Prepare a solution of Losartan carboxaldehyde (3 g, 7.1 mmol) in methanol (25 mL).
-
To this, add 50% aqueous KOH (3.2 mL, 28.4 mmol).
-
Heat the mixture to 65°C.
-
Add 30% H₂O₂ (5.7 mL, 56.8 mmol) dropwise while stirring.
-
Continue stirring for 20 minutes.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
The resulting solid is Losartan carboxylic acid.[5]
-
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by acid-base workup.[5][10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of Losartan and Losartan carboxylic acid in biological matrices.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 μm).[11]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM monobasic potassium phosphate) and an organic solvent (e.g., acetonitrile).[12] For example, a mobile phase of Methanol:Acetonitrile (50:50, v/v) can be used.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at 228 nm or fluorescence detection with excitation at 250 nm and emission at 370 nm.[12][13]
-
Sample Preparation: Plasma or urine samples typically require a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction.[14][15]
Biological Assay: AT1 Receptor Binding Affinity
This protocol describes a radioligand binding assay to determine the binding affinity of Losartan carboxylic acid to the AT1 receptor.
-
Materials: Cell membranes expressing the human AT1 receptor, [³H]-Angiotensin II (radioligand), unlabeled Losartan carboxylic acid, binding assay buffer, Whatman GF/C filters.
-
Procedure:
-
Prepare incubation tubes containing the cell membrane preparation (10 µg of protein), a fixed concentration of [³H]-Angiotensin II (e.g., 250 pM), and varying concentrations of unlabeled Losartan carboxylic acid in the binding buffer.
-
Incubate the mixture for 1 hour at 25°C.
-
Terminate the incubation by rapid filtration through Whatman GF/C filters (pre-soaked in 0.5% polyethyleneimine) under vacuum.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl (pH 8.0).
-
Measure the radioactivity retained on the filters using liquid scintillation spectrophotometry.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled angiotensin II.
-
Calculate the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.[16] Losartan carboxylic acid has a reported Ki of 0.67 nM for the human AT1 receptor.[7]
-
Signaling Pathways and Logical Relationships
Metabolic Pathway of Losartan to Losartan Carboxylic Acid
The biotransformation of Losartan to its active metabolite, Losartan carboxylic acid, is a critical step for its therapeutic efficacy. This process primarily occurs in the liver and is mediated by specific cytochrome P450 enzymes.
Caption: Metabolic conversion of Losartan to its active carboxylic acid metabolite.
Mechanism of Action: AT1 Receptor Blockade
Losartan carboxylic acid exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents the physiological actions of angiotensin II, a potent vasoconstrictor.
References
- 1. Losartan Carboxylic acid - LKT Labs [lktlabs.com]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Losartan carboxylic acid | C22H21ClN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Losartan Carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]
- 11. ijrpc.com [ijrpc.com]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Determination of Losartan and Losartan Carboxylic acid in Human Plasma by New HPLC Method with Fluorescence Detection for Pharmacokinetics Studies | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
